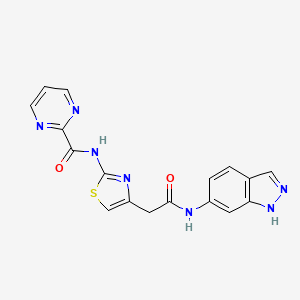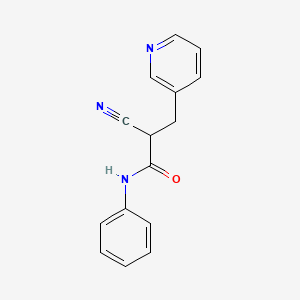![molecular formula C15H17N5O3 B2745280 7-(3,4-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 536999-15-2](/img/structure/B2745280.png)
7-(3,4-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as triazolopyrimidines . These are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring. Triazolopyrimidines are known to be key structural fragments of antiviral agents .
Synthesis Analysis
The synthesis of similar compounds often involves the use of the Dimroth rearrangement . This rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific substituents and conditions. For instance, the Dimroth rearrangement mentioned earlier is catalyzed by acids and bases, and is accelerated by heat or light .Scientific Research Applications
Biological and Antimicrobial Activities
Research has demonstrated the synthesis and evaluation of triazolopyrimidine derivatives for their antimicrobial and antioxidant activities. For instance, Gilava et al. (2020) synthesized a series of triazolopyrimidine compounds, including the ones similar to the chemical structure , using the Biginelli protocol. These compounds were then characterized and evaluated for their antimicrobial and antioxidant properties, showing potential biological activity (V. P. Gilava, P. Patel, H. Ram, J. H. Chauhan, 2020).
Synthesis Methodologies
A variety of methods have been explored for the synthesis of triazolopyrimidine derivatives. For example, Hassneen and Abdallah (2003) discussed the preparation of pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, showcasing the versatility of triazolopyrimidine scaffolds in synthesizing novel compounds with potential pharmacological activities (Hamdi M. Hassneen, Tayseer A. Abdallah, 2003).
Potential Pharmaceutical Applications
The research into triazolopyrimidine derivatives extends into exploring their potential as pharmaceutical compounds. For instance, Gein et al. (2010) synthesized N,7-diaryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides and evaluated their antimicrobial activity, indicating the potential for these compounds to serve as the basis for developing new antimicrobial agents (V. L. Gein, T. M. Zamaraeva, A. Kurbatova, É. Voronina, M. I. Vakhrin, 2010).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase. It plays a significant role in DNA replication and cell division .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s binding to the active site of CDK2, preventing the enzyme from performing its function . The inhibition of CDK2 leads to a halt in the cell cycle progression, specifically at the G1/S transition .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway. Under normal conditions, CDK2 binds to cyclin E or cyclin A, facilitating the progression of the cell cycle from the G1 phase to the S phase. When cdk2 is inhibited by the compound, this progression is halted, leading to cell cycle arrest .
Pharmacokinetics
These properties can influence the compound’s bioavailability, determining how much of the compound reaches the target site to exert its effect .
Result of Action
The result of the compound’s action is significant inhibition of cell proliferation . Specifically, it has been shown to have cytotoxic activities against MCF-7 and HCT-116 cell lines . Furthermore, the compound induces apoptosis within HCT cells .
properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-8-12(14(16)21)13(20-15(19-8)17-7-18-20)9-4-5-10(22-2)11(6-9)23-3/h4-7,13H,1-3H3,(H2,16,21)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQJIIWUXNZJLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-fluorophenyl)methanone](/img/structure/B2745203.png)

![5-bromo-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)nicotinamide](/img/structure/B2745211.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2745213.png)


![ethyl 2-(N-benzyl-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2745216.png)

![N-(1-cyano-2-phenylethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2745219.png)
